
(3-Ethynyl-3-methyloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethynyl-3-methyloxiran-2-yl)methanol is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-(Hydroxymethyl)-3-methyl-3-butyn-2-ol and is commonly used in organic synthesis.
Mécanisme D'action
The mechanism of action of (3-Ethynyl-3-methyloxiran-2-yl)methanol is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (3-Ethynyl-3-methyloxiran-2-yl)methanol. However, studies have shown that the compound can exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Ethynyl-3-methyloxiran-2-yl)methanol is its high reactivity, which makes it a valuable tool in organic synthesis. However, its cytotoxicity can also be a limitation, as it can affect the viability of cells in lab experiments.
Orientations Futures
There are several future directions for the research on (3-Ethynyl-3-methyloxiran-2-yl)methanol. One potential area of research is its application in the synthesis of novel organic compounds. Another area of research is its potential as an anticancer agent, which requires further investigation to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (3-Ethynyl-3-methyloxiran-2-yl)methanol is a valuable compound in organic synthesis with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in lab experiments, but its cytotoxicity can also be a limitation. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (3-Ethynyl-3-methyloxiran-2-yl)methanol is typically achieved through the reaction of propargyl alcohol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of the compound with a yield of around 70%.
Applications De Recherche Scientifique
The compound has been widely studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. It has been used as a building block in the synthesis of various organic compounds, including chiral epoxides and amino alcohols.
Propriétés
Numéro CAS |
176300-50-8 |
|---|---|
Nom du produit |
(3-Ethynyl-3-methyloxiran-2-yl)methanol |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(3-ethynyl-3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)5(4-7)8-6/h1,5,7H,4H2,2H3 |
Clé InChI |
MELVBFWVIYNLIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CO)C#C |
SMILES canonique |
CC1(C(O1)CO)C#C |
Synonymes |
Oxiranemethanol, 3-ethynyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



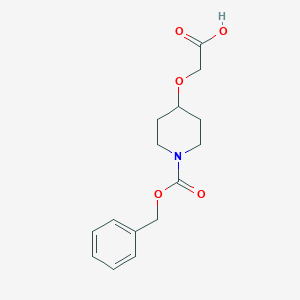

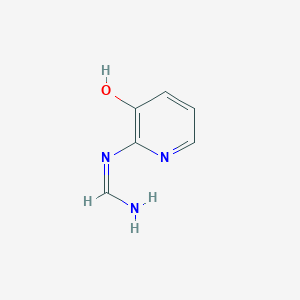


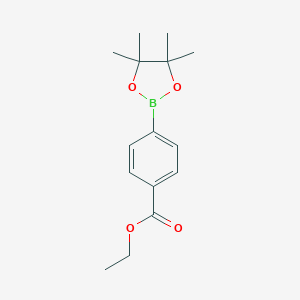
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
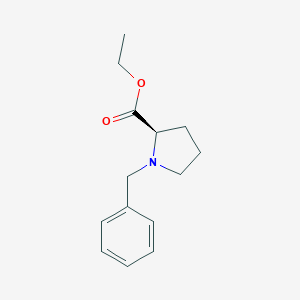
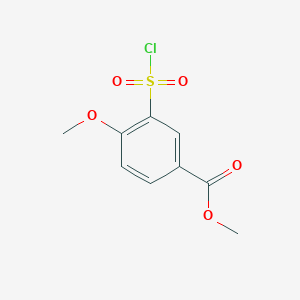



![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)